

Menadione dimethylpyrimidinol bisulfite chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Menadione dimethylpyrimidinol bisulfite

Cat. No.: B081409

[Get Quote](#)

An In-depth Technical Guide to Menadione Dimethylpyrimidinol Bisulfite Introduction

Menadione Dimethylpyrimidinol Bisulfite (MPB) is a synthetic, stabilized form of Vitamin K3 (Menadione). It is widely utilized in the animal feed industry as a crucial nutritional supplement to prevent vitamin K deficiency. This compound is an adduct of menadione and 2-hydroxy-4,6-dimethylpyrimidine, stabilized with a bisulfite group, which enhances its stability and water solubility compared to menadione alone. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of **Menadione Dimethylpyrimidinol Bisulfite** for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Menadione Dimethylpyrimidinol Bisulfite is a complex of menadione, dimethylpyrimidinol, and sulfuric acid. The structure combines the bioactive menadione moiety with a stabilizing dimethylpyrimidinol bisulfite group.

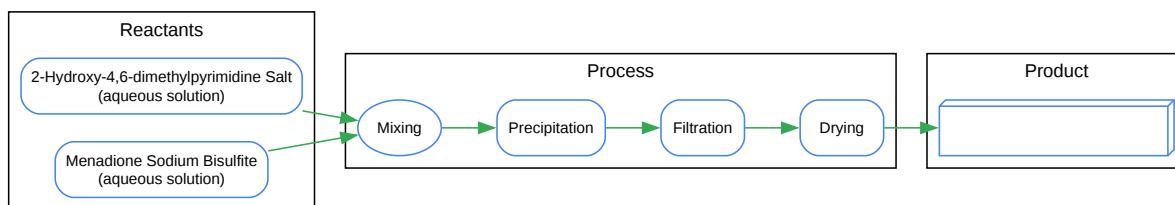
Caption: Chemical structure of **Menadione Dimethylpyrimidinol Bisulfite**.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Menadione Dimethylpyrimidinol Bisulfite** is presented in the table below.

Property	Value	Reference
Chemical Name	2-methyl-1,4-naphthoquinone bisulfite adduct with 2-hydroxy-4,6-dimethylpyrimidine	
CAS Number	14451-99-1	[1]
Molecular Formula	C ₁₇ H ₁₈ N ₂ O ₆ S	[2]
Molecular Weight	378.4 g/mol	[2]
Appearance	White to pale white crystalline powder	
Solubility	Insoluble in water. Slightly soluble in ethanol.	
Menadione Content	Not less than 44.0%	
Water Content (by KF)	Not more than 2.0%	
Stability	More stable to light, heat, and moisture compared to Menadione Sodium Bisulfite.	[3]

Synthesis of Menadione Dimethylpyrimidinol Bisulfite


The synthesis of **Menadione Dimethylpyrimidinol Bisulfite** is detailed in U.S. Patent 3,328,169. Two primary methods are described.

Experimental Protocol 1: Reaction of Menadione Sodium Bisulfite with a Dimethylpyrimidinol Salt

This method involves the reaction of a water-soluble menadione bisulfite adduct, such as menadione sodium bisulfite, with a salt of 2-hydroxy-4,6-dimethylpyrimidine.

Methodology:

- Prepare a concentrated aqueous solution of menadione sodium bisulfite.
- Prepare a concentrated aqueous solution of a salt of 2-hydroxy-4,6-dimethylpyrimidine (e.g., the hydrochloride salt).
- Mix the two solutions at room temperature.
- The desired **Menadione Dimethylpyrimidinol Bisulfite**, being only slightly soluble in water, precipitates out of the solution.
- The precipitate is collected by filtration, washed with water, and dried.

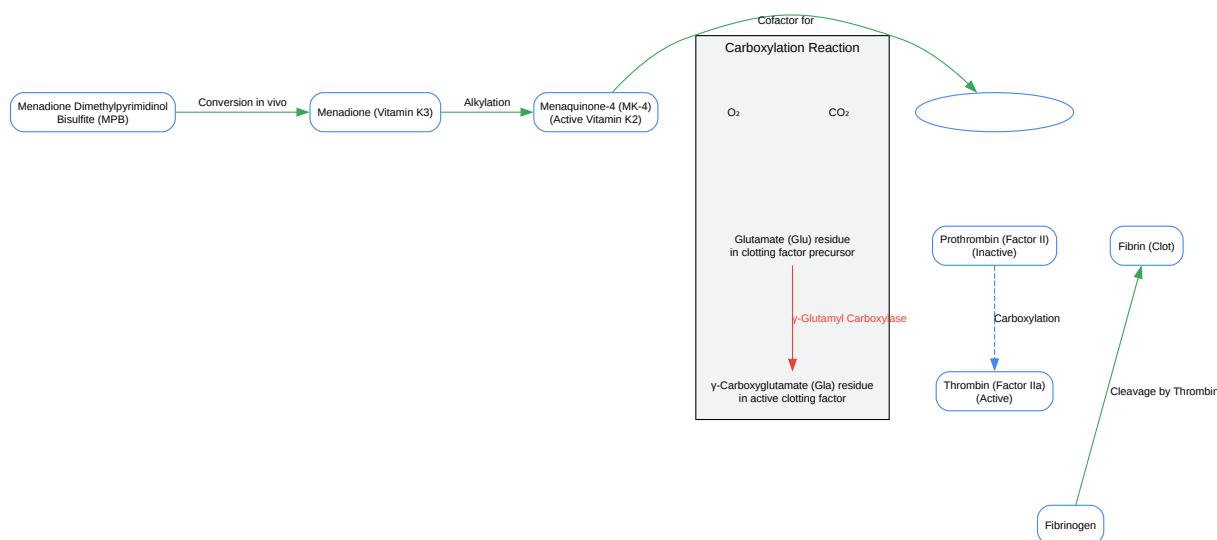
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of MPB via precipitation.

Experimental Protocol 2: Direct Reaction of Menadione with Dimethylpyrimidinol Bisulfite

This alternative method involves the direct reaction of menadione with the bisulfite salt of 2-hydroxy-4,6-dimethylpyrimidine.

Methodology:


- Prepare the bisulfite salt of 2-hydroxy-4,6-dimethylpyrimidine by reacting it with sulfurous acid or a bisulfite salt.
- React the freshly prepared dimethylpyrimidinol bisulfite with menadione in a suitable solvent system.
- The product, **Menadione Dimethylpyrimidinol Bisulfite**, precipitates from the reaction mixture.
- The precipitate is isolated by filtration, washed, and dried to yield the final product.

Biological Activity and Mechanism of Action

Menadione Dimethylpyrimidinol Bisulfite serves as a provitamin K3. In the body, it is converted to menaquinone-4 (MK-4), a biologically active form of vitamin K2. Vitamin K is an essential cofactor for the enzyme γ -glutamyl carboxylase. This enzyme catalyzes the post-translational carboxylation of glutamate (Glu) residues to γ -carboxyglutamate (Gla) residues in specific proteins, primarily the vitamin K-dependent coagulation factors.

The carboxylation of these factors is crucial for their ability to bind calcium ions (Ca^{2+}) and subsequently interact with phospholipids on the surface of platelets and endothelial cells, a critical step in the blood coagulation cascade.

Mechanism of Action of Menadione Dimethylpyrimidinol Bisulfite

[Click to download full resolution via product page](#)

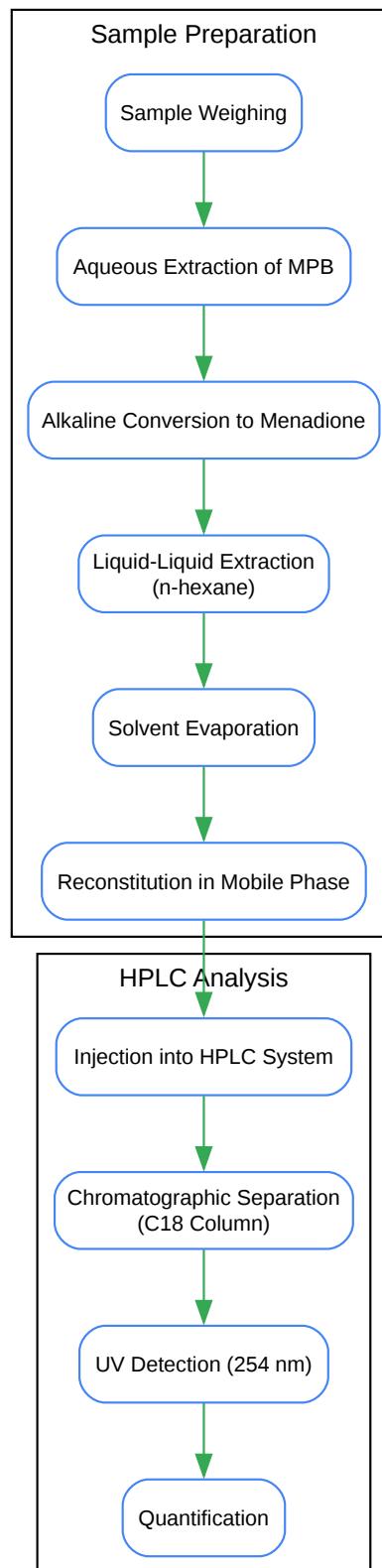
Caption: Signaling pathway of MPB in the blood coagulation cascade.

Analytical Methodologies

The quantification of **Menadione Dimethylpyrimidinol Bisulfite** in formulations such as animal feed is essential for quality control. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. The following protocol is adapted from methods used for the analysis of menadione sodium bisulfite and can be optimized for MPB.

Experimental Protocol: HPLC Analysis of Menadione Dimethylpyrimidinol Bisulfite

This method involves the conversion of MPB to menadione, followed by its separation and quantification using reversed-phase HPLC with UV detection.


Sample Preparation:

- Accurately weigh a sample of the feed or premix containing MPB.
- Extract the MPB from the sample matrix using an aqueous solution.
- Adjust the pH of the extract to alkaline conditions (e.g., using sodium carbonate) to convert the menadione bisulfite adduct to free menadione.
- Extract the liberated menadione into an organic solvent such as n-hexane or iso-octane.
- Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV spectrophotometer at a wavelength of 254 nm.
- Injection Volume: 20 μ L.

- Quantification: Based on a calibration curve prepared using menadione standards of known concentrations.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the HPLC analysis of MPB.

Conclusion

Menadione Dimethylpyrimidinol Bisulfite is a chemically stable and biologically effective source of vitamin K3 for animal nutrition. Its synthesis is achieved through straightforward chemical reactions, and its mechanism of action is well-understood, centering on its conversion to the active vitamin K2 form, which is essential for the activation of blood clotting factors. The analytical methods available allow for reliable quantification in various matrices. This technical guide provides a foundational understanding of **Menadione Dimethylpyrimidinol Bisulfite** for professionals in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Naphthalenesulfonic acid, 1,2,3,4-tetrahydro-2-methyl-1,4-dioxo-, compd. with 4,6-dimethyl-2(1H)-pyrimidinone (1:1) | C17H18N2O6S | CID 85737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. WO2005097092A1 - Compound with vitamin k activity, particularly as additive for feeds, and preparation of the compound - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Menadione dimethylpyrimidinol bisulfite chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081409#menadione-dimethylpyrimidinol-bisulfite-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com